molecular formula C41H55N9O12S B132768 (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro CAS No. 158641-27-1

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro

Cat. No.: B132768
CAS No.: 158641-27-1
M. Wt: 898 g/mol
InChI Key: KAHQNCNJNYLAMQ-AILGIMQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro is a neuropeptide derived from the blowfly Calliphora vomitoria. It is a member of the met-callatostatin family, which includes several post-translational modifications of the parent compound. The amino acid sequence of this compound is Gly-Pro-Pro-Tyr-Asp-Phe-Gly-Met-NH2, with a hydroxylation at the Pro3 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The hydroxylation at the Pro3 position is achieved through post-synthetic modification .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar SPPS techniques used in laboratory settings. Large-scale production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro has several scientific research applications:

Mechanism of Action

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro exerts its effects by binding to specific receptors in the nervous system of insects. This binding inhibits the spontaneous peristaltic contractions of the ileum, leading to reduced gut motility. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the inhibitory signaling pathways .

Properties

CAS No.

158641-27-1

Molecular Formula

C41H55N9O12S

Molecular Weight

898 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1

InChI Key

KAHQNCNJNYLAMQ-AILGIMQKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)CN)O

SMILES

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

Canonical SMILES

CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

sequence

GPXYDFGM

Synonyms

(Hyp(3))Met-callatostatin
Gly-Pro-Hyp-Tyr-Asp-Phe-Gly-Met-NH2
glycyl-prolyl-hydroxyprolyl-tyrosyl-aspartyl-phenylalanyl-glycyl-methioninamide

Origin of Product

United States

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